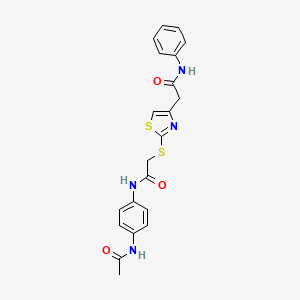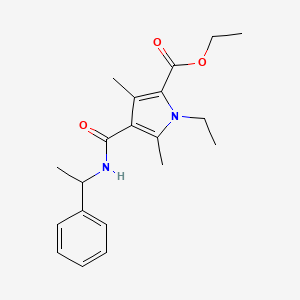
ethyl 1-ethyl-3,5-dimethyl-4-((1-phenylethyl)carbamoyl)-1H-pyrrole-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 1-ethyl-3,5-dimethyl-4-((1-phenylethyl)carbamoyl)-1H-pyrrole-2-carboxylate, also known as EDP-420, is a novel and potent inhibitor of fatty acid amide hydrolase (FAAH). FAAH is an enzyme that breaks down endocannabinoids, which are naturally occurring compounds in the body that play a role in pain, inflammation, and other physiological processes. By inhibiting FAAH, EDP-420 has the potential to increase levels of endocannabinoids and provide therapeutic benefits.
Applications De Recherche Scientifique
Synthesis and Characterization
Research has delved into the synthesis and characterization of related compounds, where methodologies like the amination method have been employed to create new compounds, characterized by spectroscopic techniques such as IR, 1H-NMR, 13C-NMR, mass spectral data, and elemental analysis (Idhayadhulla, Surendra Kumar, & Nasser, 2010). These studies provide foundational knowledge on the structural and electronic properties of these compounds.
Quantum Chemical Studies
Several studies have utilized quantum chemical calculations to evaluate the molecular structure, spectroscopic properties, and chemical reactivity of related pyrrole derivatives. Through experimental and theoretical approaches like Density Functional Theory (DFT), researchers have analyzed the formation, stability, and interaction energies within these molecules, offering insights into their chemical behavior and potential for further chemical reactions (Singh et al., 2013).
Molecular Interaction Analysis
The study of molecular interactions, particularly hydrogen bonding, plays a crucial role in understanding the dimerization and stabilization of these compounds. Techniques like Atoms in Molecules (AIM) theory have been applied to assess the strength and nature of intra- and intermolecular interactions, which are critical for the compound's physical properties and reactivity (Singh et al., 2014).
Non-linear Optical (NLO) Properties
Research into the non-linear optical properties of related compounds has revealed their potential use in NLO materials. The determination of hyperpolarizability values through quantum chemical studies suggests the suitability of these compounds for applications in optical technologies (Singh, Rawat, & Sahu, 2014).
Antioxidant Activity
Some derivatives of the pyrrole compound have been synthesized and evaluated for their antioxidant activity, demonstrating the potential for medical and pharmaceutical applications. These studies compare the antioxidant efficacy of the synthesized compounds to standard antioxidants like ascorbic acid, providing a basis for further exploration into their therapeutic uses (Zaki et al., 2017).
Propriétés
IUPAC Name |
ethyl 1-ethyl-3,5-dimethyl-4-(1-phenylethylcarbamoyl)pyrrole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O3/c1-6-22-15(5)17(13(3)18(22)20(24)25-7-2)19(23)21-14(4)16-11-9-8-10-12-16/h8-12,14H,6-7H2,1-5H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBBLWVHDLFKUGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(=C1C(=O)OCC)C)C(=O)NC(C)C2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 1-ethyl-3,5-dimethyl-4-((1-phenylethyl)carbamoyl)-1H-pyrrole-2-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((2-(4-(5-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)-2-oxoethyl)thio)-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2497688.png)
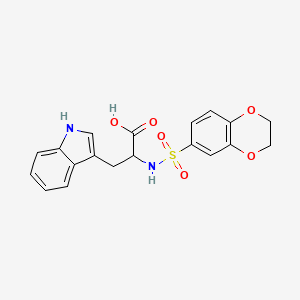
![2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-methylphenyl)acetamide](/img/structure/B2497691.png)

![N-((1-cyclopentylpiperidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2497694.png)
![2,5-bis(2,2,2-trifluoroethoxy)-N'-[3-(trifluoromethyl)benzoyl]benzenecarbohydrazide](/img/structure/B2497695.png)
![N-(2-(4-fluorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-phenylbutanamide](/img/structure/B2497696.png)
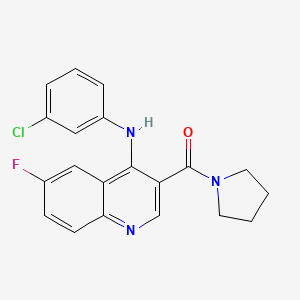
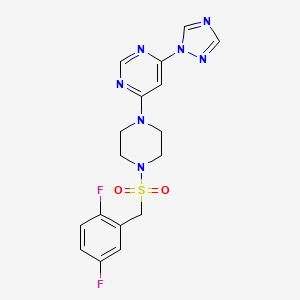

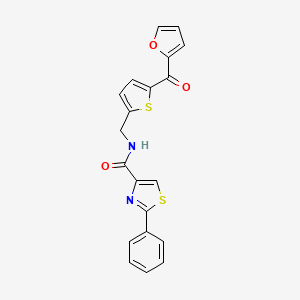
![[3-cyclopropyl-4-(difluoromethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid](/img/structure/B2497707.png)
